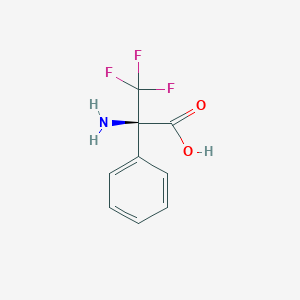

3,3,3-Trifluoro-2-phenylalanine

Description

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)/t8-/m1/s1 |

InChI Key |

FUPRWUOOEKSLDF-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |

Origin of Product |

United States |

Incorporation of 3,3,3 Trifluoro 2 Phenylalanine into Peptides and Proteins

Strategies for Site-Specific and Global Incorporation

Genetic code expansion has emerged as a revolutionary technology for the site-specific incorporation of ncAAs into proteins within living cells. nih.gov This method relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov This pair functions independently of the host cell's endogenous synthetases and tRNAs, and is engineered to recognize a specific ncAA and charge it to the tRNA. nih.gov This ncAA-charged tRNA then recognizes a repurposed codon, typically a nonsense (stop) codon like the amber codon (UAG), thereby inserting the ncAA at a specific, genetically programmed site in the protein of interest. nih.govbiorxiv.org

The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and the Methanosarcina species pyrrolysyl-tRNA synthetase (PylRS) are two commonly used scaffolds for engineering new synthetases. biorxiv.orgnih.govacs.org Through directed evolution and screening, variants of these enzymes have been created that exhibit high selectivity for various phenylalanine analogues, including those with trifluoromethyl groups. nih.govacs.org For instance, an evolved MjTyrRS has been used to incorporate 4-(trifluoromethyl)-L-phenylalanine (tfmF) in Escherichia coli. nih.gov Similarly, a mutant PylRS (N346A/C348A) has demonstrated the ability to incorporate m-trifluoromethyl-phenylalanine. acs.org These engineered systems allow for the production of proteins containing trifluoromethyl-phenylalanine with high efficiency and fidelity. nih.gov

| Engineered Synthetase System | Target ncAA | Host Organism | Key Findings | Reference(s) |

| Evolved M. jannaschii TyrRS/tRNA CUA | 4-(trifluoromethyl)-L-phenylalanine (tfmF) | E. coli | Enables site-specific incorporation at UAG codons with high efficiency and fidelity for ¹⁹F NMR studies. | nih.gov |

| Evolved M. jannaschii TyrRS/tRNA CUA | 4-benzoyl-L-phenylalanine (Bpa), 4-(trifluoromethyl)-L-phenylalanine (tfmF), 4-cyano-L-phenylalanine (pCNF) | E. coli | An improved tRNA suppressor (G34C/G37A) enhances incorporation efficiency for multiple ncAAs. | nih.gov |

| PylRS(N346A/C348A)/tRNA CUA | m-trifluoromethyl-phenylalanine | E. coli | Demonstrates substrate promiscuity, incorporating various meta-substituted phenylalanine derivatives. | acs.org |

| PheX-D6 / PheX-B5 (Evolved PheRS) | Di-, tri-, tetra-, and pentafluoro phenylalanine analogues | E. coli, Human HEKT cells | Synthetases show high efficiency and fidelity for encoding multiply fluorinated Phe analogs in both bacterial and mammalian cells. | nih.gov |

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid resin support. osti.gov This technique is highly amenable to the incorporation of non-canonical amino acids, including trifluoromethyl-phenylalanine derivatives. The standard approach involves using fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. nih.gov

For incorporation, Fmoc-protected trifluoromethyl-phenylalanine is synthesized and then used as a building block in the automated or manual SPPS cycle. nih.gov The synthesis of a phenylalanine analogue containing a trifluoromethyl ketone has been reported, which was subsequently incorporated into a peptide scaffold using HCTU as the coupling reagent. nih.gov Protocols have also been successfully developed for the manipulation of backbone-fluorinated amino acids using Fmoc-strategy SPPS, expanding the toolkit for creating shape-controlled peptides. rsc.org Following assembly of the full-length peptide chain, the peptide is cleaved from the resin, typically using a strong acid cocktail like trifluoroacetic acid (TFA), which also removes side-chain protecting groups. nih.govresearchgate.net

| Synthesis Aspect | Reagent/Technique | Purpose | Reference(s) |

| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the amino group during coupling; removed by a mild base (e.g., piperidine). | nih.gov |

| Coupling Reagents | HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | nih.gov |

| Support Resin | Polystyrene-based resins (e.g., MBHA) | Provides a solid support for the growing peptide chain. | nih.gov |

| Cleavage | TFA (Trifluoroacetic acid) | Cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups. | nih.govresearchgate.net |

For the synthesis of large proteins that are difficult to produce through recombinant expression or total SPPS, chemoselective ligation and protein semi-synthesis techniques are invaluable. nih.gov These methods allow for the assembly of large polypeptides or proteins from smaller, more manageable synthetic or recombinant peptide fragments. nih.govnih.gov

Native Chemical Ligation (NCL) is the most prominent of these techniques. It involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue to form a native peptide bond at the ligation site. While standard NCL requires cysteine, other ligation chemistries have been developed to expand the range of possible ligation junctions. For example, methods involving ligation-desulfurization at a β-thiol phenylalanine derivative have been described. nih.gov This involves the synthesis of a phenylalanine derivative containing a thiol group, which can participate in ligation, followed by a desulfurization step to yield the native phenylalanine residue. nih.gov Such strategies enable the incorporation of trifluoromethyl-phenylalanine, synthesized within a peptide fragment via SPPS, into a larger protein construct.

Evaluation of Incorporation Efficiency and Fidelity in Biomacromolecular Systems

The success of incorporating a non-canonical amino acid into a protein is determined by the efficiency (yield of the modified protein) and fidelity (accuracy of incorporation at the target codon). nih.govnih.gov For biosynthetic methods, these parameters are highly dependent on the specificity of the engineered aaRS/tRNA pair and its ability to outcompete endogenous cellular machinery. nih.gov

Studies have demonstrated that trifluoromethyl-L-phenylalanine (tfm-Phe) can be inserted into proteins in E. coli at UAG nonsense codons with high translational efficiency and fidelity. nih.gov Mass spectrometry analysis is a crucial tool for confirming successful incorporation and assessing fidelity. For example, analysis of sfGFP expressed in HEKT cells using engineered synthetases confirmed the encoding of multiply fluorinated Phe analogs with high fidelity, with yields sufficient for biochemical characterization. nih.gov However, in some systems, background incorporation of natural amino acids can be observed, particularly if the engineered synthetase has some residual affinity for them or if the ncAA concentration is not optimal. acs.orgnih.gov Strategies to improve fidelity include removing near-cognate tRNAs from the translation system or further engineering the synthetase to enhance its selectivity. nih.gov

| System/Method | ncAA | Host | Reported Efficiency/Fidelity | Reference(s) |

| Biosynthesis via evolved MjTyrRS | p-trifluoromethyl-L-phenylalanine | E. coli | High translational efficiency and fidelity at UAG codons, sufficient for in vivo ¹⁹F NMR. | nih.gov |

| Biosynthesis via PylRS(N346A/C348A) | o-cyano-phenylalanine | E. coli | Efficient incorporation, but miss-incorporation at multiple sites was observed for monofluorinated phenylalanine, suggesting a need for a more stringent host PheRS. | acs.org |

| Biosynthesis via PheX-D6 synthetase | penta-fluoro Phenylalanine | Human HEKT cells | High fidelity confirmed by ESI-MS. Yield estimated at ~34 µg per gram of cells. | nih.gov |

| Cell-free protein synthesis | Phosphoserine (as a model ncAA) | In vitro system | Removing near-cognate tRNA isoacceptors from the system decreased near-cognate suppression by 5-fold, improving fidelity. | nih.gov |

Conformational and Structural Impact of 3,3,3 Trifluoro 2 Phenylalanine Within Biomolecules

Effects on Peptide Secondary Structure

The introduction of 3,3,3-Trifluoro-2-phenylalanine can significantly alter the secondary structure of peptides, influencing their helicity, aggregation tendencies, and the equilibrium of cis/trans isomerization of peptide bonds.

The presence of fluorinated amino acids can modulate the properties of peptides and proteins. nih.gov The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the local electronic environment and steric interactions within a peptide chain. This can either stabilize or destabilize secondary structural elements like α-helices and β-sheets. For instance, the incorporation of fluorinated phenylalanines has been a focal point in drug research for several decades, aiming to enhance the biophysical and chemical properties of bioactive molecules. nih.gov

The aggregation of peptides, a hallmark of many neurodegenerative diseases, can also be affected. The altered intermolecular interactions, such as modified hydrophobic and electrostatic forces, can either promote or inhibit the self-assembly of peptides into larger aggregates.

Furthermore, the cis/trans isomerization of the peptide bond preceding a proline residue is a critical conformational switch in many biological processes. The electronic and steric perturbations introduced by a neighboring this compound can influence the energy barrier for this isomerization, thereby affecting the conformational dynamics of the peptide.

Modulation of Protein Folding and Stability

The introduction of fluorinated amino acids is a validated method to specifically alter the electrostatic characteristics of proteins, which play a crucial role in their function and stability. nih.gov The incorporation of fluorinated aromatic amino acids into proteins can increase their resistance to catabolism, a desirable feature for therapeutic proteins and peptide-based vaccines. nih.gov This enhanced stability can manifest as increased resistance to thermal denaturation and proteolytic degradation.

Influence on Molecular Recognition and Intermolecular Interactions

The trifluoromethyl group of this compound can significantly impact molecular recognition events and intermolecular interactions.

Aromatic interactions are fundamental to many biological processes, including ligand recognition and protein-protein interactions. nih.gov The introduction of fluorine atoms into the phenyl ring of phenylalanine alters its electronic properties, leading to the possibility of arene-perfluoroarene stacking interactions. These interactions, which are distinct from conventional π-π stacking, can provide additional stability to protein-ligand or protein-protein complexes.

The strong dipole moment associated with the trifluoromethyl group can also lead to favorable dipolar interactions with other polar groups in the binding partner. These electrostatic contributions can enhance binding affinity and specificity. nih.gov

Computational and Spectroscopic Characterization of Structural Dynamics

A variety of computational and spectroscopic techniques are employed to elucidate the structural and dynamic consequences of incorporating this compound into biomolecules.

Molecular Dynamics Simulations in Protein-DNA Interactions and Peptide Self-Assembly

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of biomolecules at an atomic level. longdom.org These simulations can be used to study the self-assembly of peptides containing this compound into nanostructures, such as nanotubes. nih.govnih.govresearchgate.net By modeling the forces between atoms over time, MD simulations can reveal how the trifluoromethyl group influences the trajectory of peptide folding and assembly. longdom.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the molecular geometry, charge distribution, and other electronic properties of this compound and peptides containing this amino acid. This information is crucial for understanding the nature of the intermolecular interactions it can form and for parameterizing the force fields used in molecular dynamics simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR as a Conformational Probe)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of biomolecules in solution. The ¹⁹F nucleus is particularly well-suited as a probe for conformational changes due to its 100% natural abundance, high sensitivity, and the large chemical shift dispersion of the ¹⁹F signal. nih.govacs.orgacs.org

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. acs.org By site-specifically incorporating this compound into a protein, the ¹⁹F NMR signal can be used to monitor conformational changes that occur upon ligand binding, protein-protein interaction, or changes in the protein's environment. nih.govacs.org This technique has been successfully used to detect subtle conformational changes both near the active site and at distant locations within a protein. nih.gov The ability to use ¹⁹F NMR for in vivo studies also opens up possibilities for investigating protein structure and function within a cellular context. nih.goved.ac.uk

Applications in Advanced Biochemical and Biophysical Research

Probing Enzyme-Substrate Interactions and Catalysis Mechanisms

The substitution of canonical amino acids with fluorinated analogues like TFP provides a powerful method for studying the intricate processes of enzyme recognition, binding, and catalysis. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the electronic and steric properties of the amino acid side chain, providing unique probes for mechanistic studies.

Fluorinated amino acids have been extensively developed as mechanism-based enzyme inhibitors, also known as "suicide substrates". nih.govnih.gov The strategic placement of fluorine atoms can facilitate the irreversible inactivation of an enzyme, often by forming a covalent bond with a key active site residue. nih.govnih.gov This approach has been particularly fruitful for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, serine proteases, and glycosidases. nih.govnih.gov

The trifluoromethyl group can serve as a potent inhibitor motif. For instance, phenylalanine-derived trifluoromethyl ketones have been synthesized and incorporated into peptides. nih.gov These peptides act as inhibitors and have been studied for their stability and reactivity. nih.gov Similarly, dipeptides containing a sterically constrained phenylalanine analogue, (E)-2,3-methanophenylalanine, have demonstrated competitive inhibition of chymotrypsin, with the inhibitory action being dependent on the stereochemistry of the analogue. acs.org The electrophilic character of the cyclopropane (B1198618) ring, enhanced by the phenyl group, was deemed relevant to the inhibitory activity. acs.org

| Enzyme Class/Enzyme | Fluorinated Analogue Type | Inhibition Mechanism | Research Finding |

| Pyridoxal Phosphate (PLP)-dependent enzymes | Side chain-fluorinated amino acids | Mechanism-based inhibition (suicide substrate) | Fluorine acts as a leaving group, leading to irreversible enzyme alkylation. nih.gov |

| Serine Proteases | α-fluorinated ketones | Covalent adduction of catalytic residues | Forms stabilized "transition state analogue" complexes. nih.gov |

| Chymotrypsin | (E)-2,3-methanophenylalanine dipeptides | Competitive inhibition, irreversible inactivation | Inhibition potency depends on the configuration of the analogue; can lead to irreversible inactivation through nucleophilic attack by an enzyme carboxylate group. acs.org |

| Thymidylate Synthase | 5-fluorinated pyrimidines | Covalent adduction of catalytic residues | The metabolite 5-fluoro-dUMP is an effective inhibitor. nih.gov |

The incorporation of fluorinated amino acids is a valuable technique for elucidating enzyme kinetics and the specific roles of catalytic residues. The trifluoromethyl (CF3) group is particularly useful as a ¹⁹F NMR probe because it is "bio-orthogonal" (not naturally present in biological systems) and provides a clear signal for monitoring molecular events. nih.govnih.gov This allows researchers to follow the fate of fluorinated substrates or inhibitors as they are processed by an enzyme, providing direct data on reaction rates and intermediates. nih.gov

For example, studies on phenylalanine hydroxylase (PheH) have utilized substrate analogues to determine a complete kinetic mechanism. fu-berlin.deacs.org These experiments revealed the binding affinities (Kd) for substrates and the rate-determining steps of the catalytic cycle. fu-berlin.deacs.org Site-directed mutagenesis in other enzymes, like squalene-hopene cyclases, has helped to identify the function of conserved phenylalanine residues in stabilizing carbocation intermediates through cation-pi interactions, which is crucial for the catalytic cascade. nih.gov

| Enzyme | Method/Analogue | Kinetic Parameter/Finding | Significance |

| Phenylalanine Hydroxylase (PheH) | Single-turnover kinetics | Kd for BH₄ = 65 µM; Kd for phenylalanine = 130 µM | Determined the sequential binding and release steps, identifying product release as rate-determining. fu-berlin.deacs.org |

| Squalene-hopene Cyclase | Site-directed mutagenesis of Phe/Tyr residues | F365 and Y609 stabilize C-8 carbocation; Y612 stabilizes C10 and C8 carbocations | Identified crucial roles of aromatic residues in stabilizing intermediates during the polycyclization cascade. nih.gov |

| Various Enzymes (General) | ¹⁹F NMR with CF₃-tagged substrates | Real-time monitoring of enzymatic processing | Allows for direct measurement of kinetic data and partition ratios for mechanism-based inhibitors. nih.gov |

Beyond inhibition, peptides containing fluorinated amino acids are being engineered to function as catalysts themselves. Research has focused on creating peptide-based ketones to act as effective catalysts for oxidation reactions, such as olefin epoxidation and C-H hydroxylation. nih.gov

Specifically, phenylalanine-derived trifluoromethyl ketones have been synthesized and incorporated into peptides for the in situ generation of catalytic dioxiranes. nih.govnih.gov A key synthetic strategy involves a Negishi cross-coupling to create the parent amino acid containing a masked ketone. nih.govnih.gov These peptide-based catalysts exhibit good stability and reactivity. nih.govnih.gov X-ray crystal structures of these catalytic peptides show that the trifluoromethyl ketone is oriented away from the peptide backbone, which may influence its interaction with substrates and the resulting stereoselectivity of the oxidation reaction. nih.gov This field represents a growing area where the properties of unnatural amino acids are harnessed to create novel catalytic functions. nih.govnih.gov

| Catalyst Type | Key Amino Acid Derivative | Reaction Catalyzed | Key Feature |

| Peptide-based trifluoromethyl ketone | Phenylalanine-derived trifluoromethyl ketone | Olefin epoxidation, C-H hydroxylation | In situ generation of dioxirane (B86890) for oxidation catalysis. nih.govnih.gov |

Protein Engineering and Design of Non-Canonical Proteins

The introduction of 3,3,3-Trifluoro-2-phenylalanine and other fluorinated analogues into the primary sequence of proteins is a powerful strategy in protein engineering. This approach allows for the creation of non-canonical proteins with fine-tuned or entirely new functionalities and enhanced structural integrity.

Incorporating fluorinated phenylalanine analogues into proteins allows for the precise modulation of their function. The aromatic side chains of phenylalanine, tyrosine, and tryptophan contribute to protein function through both hydrophobic and electrostatic interactions. nih.gov Replacing phenylalanine with its fluorinated versions systematically alters these electrostatic properties without significantly changing the side chain's size, providing a subtle yet powerful way to probe and modify protein activity. nih.gov

This strategy has been used to study mechanisms of ligand recognition and protein-protein interactions. nih.gov The development of specialized aminoacyl-tRNA synthetases, such as the pyrrolysine (Pyl) based "Pheₓ" synthetases, enables the site-specific incorporation of various fluorinated phenylalanines into proteins in both bacterial and mammalian cells. nih.gov This opens the door to studying a wide range of clinically relevant proteins whose function depends on aromatic interactions. nih.gov In some cases, the introduction of a fluorinated amino acid can also impact protein activity in unexpected ways, such as the observed tryptophan-to-phenylalanine substitution that occurs under tryptophan depletion, which can impair normal protein function. chemscene.com

| Research Area | Technique | Effect of Fluorination | Significance |

| Ligand Recognition | Site-specific incorporation of fluorinated Phe | Alters electrostatic interactions at binding sites | Allows for detailed study of the physicochemical basis of molecular recognition. nih.gov |

| Protein-Protein Interactions | Serial fluorination of Phe residues | Modulates the strength of aromatic-aromatic interactions at interfaces | Provides a tool to dissect and engineer protein complexes. nih.gov |

| Enzyme Activity | Incorporation of fluorinated amino acids | Can enhance or impair function depending on the specific interactions | Demonstrates the potential to fine-tune catalytic activity. chemscene.comyoutube.com |

A significant application of fluorinated amino acids in protein design is the enhancement of structural stability. The introduction of fluorine atoms into amino acid side chains can increase their hydrophobicity and influence the conformational preferences of the peptide backbone. nih.gov These effects can lead to proteins with greater thermal stability and increased resistance to proteolytic degradation. fu-berlin.denih.gov

Studies have shown that incorporating fluorinated amino acids can stabilize protein structures like the α-helical coiled-coil motif. fu-berlin.de For example, research on thioredoxin from a psychrophilic bacterium revealed that buried phenylalanine residues are essential for the protein's structural stability. acs.org While this study focused on the native phenylalanine, it highlights the importance of aromatic residues in maintaining protein integrity, a role that can be modulated and potentially enhanced by fluorination. The increased hydrolytic stability of peptides containing fluorinated residues is a particularly valuable property for the development of therapeutic peptides. nih.gov However, the impact is not always predictable and depends on the location of the substitution relative to the protease cleavage site and the specific nature of the protease. fu-berlin.de

| Protein/Peptide Type | Effect of Fluorination | Observed Outcome | Reference |

| General Peptides | Increased side-chain hydrophobicity | Enhanced hydrolytic stability | nih.gov |

| α-helical coiled coil | Influences structure and thermodynamics | Enhanced thermodynamic stability | fu-berlin.de |

| Thioredoxin (SpTrx) | Substitution of buried Phe with Ala | Decreased thermal stability (Lower Tm) | acs.org |

| General Peptides | Substitution near cleavage site | Variable resistance to proteolytic digestion | fu-berlin.de |

Utilization as Spectroscopic and Biophysical Probes

The unique nuclear properties of fluorine make trifluoromethylated compounds exceptional tools for biophysical studies. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large gyromagnetic ratio, rendering it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR spectroscopy is a powerful technique for investigating protein structure, dynamics, and interactions, largely because fluorine is virtually absent in biological systems, providing a clear background for observation. ucla.edu The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it an exquisite probe for subtle conformational changes in a protein. ucla.edunih.gov

Site-specific incorporation of trifluoromethyl-L-phenylalanine (tfm-Phe) into a protein allows researchers to place a sensitive ¹⁹F NMR reporter at a defined location. nih.gov This has been used to monitor:

Ligand Binding: Changes in the ¹⁹F NMR chemical shift of tfm-Phe upon the binding of substrates, inhibitors, or cofactors provide information on binding events and associated conformational changes. nih.gov

Protein Conformational Changes: Subtle shifts in protein structure, even at distances up to 25 Å from the fluorine label, can be detected. nih.gov In studies of the signaling protein CheY, phosphorylation of an aspartate residue induced significant chemical shift changes at all six 4-fluoro-phenylalanine probe positions distributed throughout the protein, revealing a global conformational change upon activation. nih.gov

Protein Dynamics: The movement of different parts of a protein can be monitored, providing insights into its function. youtube.com

The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of multiple labeled sites within a single protein, enabling detailed analysis of complex systems. ucla.edunih.gov

| Protein Studied | Probe Used | Information Gained via ¹⁹F NMR |

| Various E. coli proteins | trifluoromethyl-L-phenylalanine (tfm-Phe) | Detection of substrate/inhibitor binding and conformational changes. nih.gov |

| Chemotaxis Protein CheY | 4-Fluoro-L-phenylalanine | Global conformational changes upon phosphorylation. nih.gov |

| L-leucine receptor | 3-Fluoro-L-phenylalanine, 4-Fluoro-L-phenylalanine | Direct evidence of binding to the receptor. nih.gov |

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within their biological targets. nih.gov The method involves a probe molecule that contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues in the binding pocket. nih.gov

Phenylalanine analogues are frequently used as the basis for photoaffinity probes. The design of such a probe typically involves modifying the phenyl ring with a photoreactive moiety. One of the most effective and widely used photoreactive groups is the trifluoromethylphenyldiazirine. nih.govnih.gov This group is advantageous because:

It is chemically stable under various conditions and inert to biological nucleophiles in the dark. nih.gov

It can be activated with long-wavelength UV light (~350 nm), which minimizes damage to the protein. nih.gov

Upon photolysis, it generates a highly reactive carbene, which can form covalent bonds with a wide range of C-H and X-H bonds in its immediate vicinity, effectively "tagging" the binding site. nih.gov

The trifluoromethyl group on the diazirine ring helps to stabilize the resulting carbene and prevent undesired rearrangements, leading to more efficient crosslinking. nih.gov While this compound itself is not a photoaffinity label, a derivative incorporating a trifluoromethylphenyldiazirine moiety would be an ideal probe. Such a molecule would combine the structural features of phenylalanine, allowing it to target phenylalanine-recognizing binding sites, with the superior photochemical properties of the trifluoromethyl-diazirine group for efficiently mapping molecular interactions.

Investigating Structure-Activity Relationships (SAR) in Peptidomimetics and Ligands

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Incorporating unnatural amino acids like this compound into peptides or small-molecule ligands is a key strategy in SAR exploration. The CF₃ group can profoundly alter a molecule's properties, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic profile.

The introduction of a trifluoromethyl group can lead to enhanced biological activity. A notable example comes from studies on activators of neurolysin (Nln), a peptidase that is a potential therapeutic target for ischemic stroke. In these studies, researchers synthesized a series of peptidomimetic small molecules and evaluated their ability to activate Nln. The SAR analysis revealed that incorporating fluorine or trifluoromethyl groups onto the phenyl ring of the peptidomimetics produced activators with enhanced potency (A₅₀), the concentration required for 50% of maximal activation. nih.gov

This enhancement can be attributed to several factors influenced by the CF₃ group:

Electronic Effects: The strongly electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target protein.

Hydrophobicity: The CF₃ group increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within the target protein.

Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a specific, more bioactive conformation.

In a study of HIV-1 capsid binders based on the lead compound PF-74, the phenylalanine core was identified as crucial for antiviral activity. mdpi.com SAR studies involving modifications to this core are essential for developing derivatives with improved potency. The strategic placement of groups like trifluoromethyl on this phenylalanine scaffold represents a classic SAR approach to optimizing ligand-receptor interactions.

| Target/System | Modification | Effect on Activity/Properties | Reference |

| Neurolysin (Nln) Activators | Incorporation of trifluoromethyl groups on a phenyl ring | Enhanced potency (A₅₀) of the peptidomimetic activators. | nih.gov |

| HIV-1 Capsid Binders | Modifications to the core phenylalanine region | SAR studies identified this region as critical for antiviral activity. | mdpi.com |

| General Peptidomimetics | Introduction of CF₃ group | Can improve metabolic stability, binding affinity, and conformational stability. | nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.